4-(Propylamino)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(propylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXFWOACMYYMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625180 | |
| Record name | 4-(Propylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-64-1 | |
| Record name | 4-(Propylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Propylamino Benzonitrile and Its Analogues
Direct Amination Approaches
Direct amination involves the introduction of the propylamino group onto a benzonitrile (B105546) scaffold. This can be accomplished through nucleophilic aromatic substitution or reductive amination pathways.
Nucleophilic aromatic substitution (SNAr) is a viable method for synthesizing 4-(propylamino)benzonitrile. This reaction typically involves the displacement of a halide from an aryl halide by an amine. The benzonitrile substrate must be "activated" by a strong electron-withdrawing group, a role fulfilled by the nitrile (-CN) group, which stabilizes the intermediate Meisenheimer complex chemistrysteps.com.
The reaction proceeds by the addition of propylamine to an activated 4-halobenzonitrile, followed by the elimination of the halide leaving group chemistrysteps.com. The reactivity of the aryl halide in SNAr reactions is often counterintuitive compared to SN2 reactions, with fluoride being the best leaving group due to its high electronegativity, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack youtube.com.
Table 1: Reaction Parameters for SNAr Synthesis of this compound
| Substrate | Nucleophile | Typical Conditions | Leaving Group Reactivity | Key Features |
|---|---|---|---|---|
| 4-Fluorobenzonitrile | Propylamine | Polar aprotic solvent (e.g., DMSO, DMF), moderate to high temperature | High (F > Cl > Br > I) | Rate-determining step is the nucleophilic attack youtube.com. |
| 4-Chlorobenzonitrile | Propylamine | Higher temperatures or stronger basic conditions may be required compared to the fluoro analogue. | Moderate | Commonly used due to substrate availability. |
Reductive amination provides a versatile route to secondary amines by reacting a carbonyl compound with an amine in the presence of a reducing agent organic-chemistry.org. For this compound, two primary pathways exist:
From 4-Formylbenzonitrile: The reaction of 4-formylbenzonitrile with propylamine forms an intermediate imine, which is subsequently reduced to the target secondary amine.
From 4-Aminobenzonitrile (B131773): The reductive alkylation of 4-aminobenzonitrile with propanal, followed by in-situ reduction of the resulting imine.
A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride [B(OAc)₃H]Na, and catalytic hydrogenation. Stepwise procedures, where the imine is formed first and then reduced, can help to minimize side reactions such as dialkylation organic-chemistry.org.
Table 2: Reductive Amination Strategies
| Reactant 1 | Reactant 2 | Common Reducing Agents | Mechanism |
|---|---|---|---|
| 4-Formylbenzonitrile | Propylamine | NaBH₄, [B(OAc)₃H]Na, H₂/Catalyst (e.g., Pd/C) | Formation of an imine intermediate followed by reduction. |
| 4-Aminobenzonitrile | Propanal | NaBH₄, [B(OAc)₃H]Na, H₂/Catalyst (e.g., Pd/C) | Condensation to form an imine, which is then reduced. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, offering high efficiency and functional group tolerance.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds wikipedia.orgnih.gov. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. The synthesis of this compound via this method would couple 4-halobenzonitriles (e.g., 4-chlorobenzonitrile, 4-bromobenzonitrile) with propylamine.
The catalytic cycle typically involves a palladium(0) species, a phosphine ligand, and a base libretexts.org. The choice of ligand is crucial and has evolved from simple phosphines to bulky, electron-rich biarylphosphine ligands that promote efficient catalysis for a wide range of substrates wikipedia.org. Research has demonstrated the synthesis of this compound using a Buchwald-Hartwig type C–N cross-coupling reaction catalyzed by a functionalized imidazolium salt in the presence of a copper(II) co-catalyst rsc.org.
Table 3: Key Components of Buchwald-Hartwig Amination for this compound
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | 4-Chlorobenzonitrile, 4-Bromobenzonitrile | Electrophilic coupling partner |
| Amine | Propylamine | Nucleophilic coupling partner |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor |
| Ligand | BINAP, DPPF, RuPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |
An alternative cross-coupling strategy involves forming the C-CN bond as the final step. This approach begins with a halogenated N-propylaniline, such as 4-bromo-N-propylaniline, which is then subjected to a cyanation reaction.
Traditional methods like the Rosenmund-von Braun reaction use stoichiometric amounts of copper(I) cyanide (CuCN) at elevated temperatures. However, modern palladium-catalyzed cyanation methods are often preferred due to milder conditions and broader substrate scope. These reactions can utilize various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or potassium ferrocyanide (K₄[Fe(CN)₆]), in conjunction with a palladium catalyst and a suitable ligand. Another classical method, the Sandmeyer reaction, involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, often mediated by a copper(I) salt nih.gov.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis beilstein-journals.org. This involves considerations such as atom economy, waste reduction, use of safer solvents and reagents, and energy efficiency wjpmr.com.
Alternative Solvents: For SNAr and cross-coupling reactions, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce environmental impact. A green synthesis for benzonitrile has been reported using an ionic liquid that acts as a recyclable co-solvent and catalyst researchgate.net.
Catalysis: The shift from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. This is exemplified by the use of palladium catalysis in Buchwald-Hartwig and cyanation reactions, which allows for high yields with low catalyst loadings. Biocatalysis, using enzymes like reductive aminases (RedAms), offers a highly selective and sustainable alternative for reductive amination processes, often proceeding under mild conditions in aqueous media researchgate.net.
Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination pathways generally exhibit good atom economy.
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally sustainable.
Solvent-Free Reaction Conditions
Solvent-free synthesis is a cornerstone of green chemistry, offering benefits such as reduced environmental impact, lower costs, and often, enhanced reaction rates and yields due to high reactant concentrations. For the synthesis of N-alkylated amines like this compound, several solvent-free approaches have been developed for analogous systems.
One common method involves the direct reaction of an amine with an alkylating agent under thermal conditions without a solvent. For instance, the reaction of anilines with alkyl halides can proceed by simply heating the neat reactants. Another technique is mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate and sustain the chemical reaction between solid reactants. This method avoids the need for bulk solvents and can lead to the formation of products with high efficiency.
A sustainable, one-pot protocol for the synthesis of secondary amines has been demonstrated through the reductive amination of aldehydes and primary amines using bis(pinacolato)diboron (B₂pin₂) under catalyst- and solvent-free conditions at room temperature. This approach showcases excellent functional group tolerance and chemoselectivity rsc.org. While not directly applied to this compound, this methodology suggests a viable green route starting from 4-aminobenzonitrile and propionaldehyde.
The advantages of solvent-free reactions are summarized in the table below.
| Feature | Benefit |
| Reduced Waste | Eliminates solvent disposal, minimizing environmental pollution. |
| Increased Efficiency | Higher reactant concentration can lead to faster reaction rates and higher yields. |
| Economic Savings | Reduces costs associated with solvent purchase, purification, and disposal. |
| Simplified Process | Often simplifies the work-up and purification of the final product. |
| Safety | Avoids the use of flammable, toxic, or volatile organic solvents. |
Catalyst Reuse and Recyclability
The development of heterogeneous catalysts that can be easily recovered and reused is a key area of research for sustainable chemical synthesis. For the N-alkylation of anilines, several recyclable catalytic systems have been reported, which are applicable to the synthesis of this compound.
Copper-based catalysts are particularly attractive due to their low cost and high catalytic activity. For example, a copper-based metal-organic framework (MOF), Cu₂(OBA)₂bpy, has been shown to be an efficient and reusable heterogeneous catalyst for the synthesis of various N-heterocycles. This catalyst was successfully reused up to five times without a significant loss of its catalytic activity researchgate.net. Such a system could be adapted for the N-propylation of 4-aminobenzonitrile.
Another approach involves anchoring copper catalysts onto solid supports. Copper(I) acetate placed on silica (B1680970) has been utilized as a recyclable catalyst for azide-alkyne cycloaddition reactions, demonstrating the principle of heterogenization for easy recovery mdpi.com. Similarly, poly(4-vinylpyridine)-supported copper iodide nanoparticles have been used for the amination of aryl halides, and the catalyst could be recycled for up to three consecutive runs by simple filtration mdpi.com.
The table below presents data on the recyclability of analogous catalytic systems.
| Catalyst | Reaction Type | Solvent | Reuse Cycles | Final Yield (%) |
| Cu₂(OBA)₂bpy researchgate.net | N,O-Heterocycle Synthesis | Diethyl Carbonate | 5 | >90% (after 5th cycle) |
| Copper(I) on Silica mdpi.com | Azide-Alkyne Cycloaddition | Not specified | 4 | Significant loss noted after 4th cycle |
| CuI@A-21 mdpi.com | Alkyne-Azide Polymerization | Not specified | Not specified | Avoids copper residue, enabling reuse |
These examples highlight the potential for developing a robust and recyclable catalytic system for the solvent-free or green-solvent synthesis of this compound.
Derivatization Strategies of this compound
The structure of this compound offers three distinct sites for chemical modification: the secondary amine, the nitrile group, and the aromatic ring. This allows for the synthesis of a diverse library of derivatives with potentially interesting chemical and physical properties.
Amine Functionalization Reactions
The secondary amine group (-NH-) in this compound is a nucleophilic center that can readily undergo various functionalization reactions.
N-Acylation: The amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding N-propyl-N-(4-cyanophenyl)amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(4-cyanophenyl)-N-propylacetamide. A general procedure for the N-acylation of unprotected amino acids involves the use of benzotriazolyl or succinimidyl carboxylates as acylating agents, which could be adapted for this purpose nih.gov.
Further N-Alkylation: Introduction of a second alkyl group to form a tertiary amine is possible using an alkyl halide. For instance, reaction with methyl iodide would produce 4-(methyl(propyl)amino)benzonitrile. Care must be taken to control the reaction conditions to avoid quaternization of the amine.
Michael Addition: As a nucleophile, the secondary amine can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.
Nitrile Group Transformations
The cyano group (-C≡N) is a versatile functional group that can be converted into several other functionalities.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions weebly.comchemistrysteps.comlibretexts.orgchemguide.co.uk. Acid-catalyzed hydrolysis of this compound would yield 4-(propylamino)benzoic acid. The reaction typically proceeds via an intermediate amide chemistrysteps.comchemguide.co.uk.
Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will convert the nitrile to a benzylamine (B48309), yielding 4-(propylamino)benzylamine nih.gov. Catalytic hydrogenation can also be employed for this transformation google.com. More recently, photocatalytic reduction of benzonitrile to benzylamine using palladium-loaded titanium(IV) oxide has been demonstrated rsc.org.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition with nitrile oxides, such as benzonitrile oxide, can form five-membered heterocyclic rings like oxadiazoles researchgate.netmdpi.com.
The table below summarizes key transformations of the nitrile group.
| Reaction | Reagents | Product Functional Group |
| Hydrolysis weebly.comchemistrysteps.comlibretexts.orgchemguide.co.uk | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Reduction nih.govgoogle.comrsc.org | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| Cycloaddition researchgate.netmdpi.com | Nitrile Oxides | Oxadiazole ring |
Aromatic Ring Modifications
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the N-propylamino group and the nitrile group.
The N-propylamino group is a strong activating group and is ortho, para-directing due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring, stabilizing the arenium ion intermediate lkouniv.ac.in. Conversely, the nitrile group is a deactivating group and is meta-directing due to its electron-withdrawing nature. In a disubstituted benzene ring, the more powerfully activating group dictates the position of substitution lkouniv.ac.in. Therefore, in this compound, the N-propylamino group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5).
Halogenation: The aromatic ring can be halogenated using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. The substitution is expected to occur at the 3- and 5-positions. For instance, bromination would yield 3-bromo-4-(propylamino)benzonitrile or 3,5-dibromo-4-(propylamino)benzonitrile depending on the reaction conditions. The halogenation of N,N-dialkylanilines can be achieved with high regioselectivity by first forming the N-oxide and then treating it with thionyl halides nih.gov.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. This would introduce a nitro group (-NO₂) onto the aromatic ring, again, primarily at the positions ortho to the amino group youtube.com. However, nitration of anilines can be complex due to the basicity of the amino group, which can be protonated under the strongly acidic conditions, forming an anilinium ion. The -NH₂R⁺ group is strongly deactivating and meta-directing. To achieve selective ortho or para nitration, the amino group is often protected by acylation before nitration, and the protecting group is removed afterward youtube.com.
Reaction Mechanisms and Chemical Transformations of 4 Propylamino Benzonitrile
Mechanistic Investigations of Amine-Nitrile Interactions
The amine and nitrile functionalities in 4-(Propylamino)benzonitrile can engage in both intramolecular and intermolecular interactions that influence the molecule's properties and reactivity.
Intramolecular Charge Transfer (ICT): Similar to the well-studied 4-(Dimethylamino)benzonitrile (B74231) (DMABN), this compound is expected to exhibit intramolecular charge transfer upon photoexcitation. nih.gov In the ground state, the molecule is planar. However, in the excited state, a transfer of electron density occurs from the electron-donating amino group to the electron-withdrawing nitrile group. This process is often associated with a twisting of the amino group relative to the benzene (B151609) ring, leading to a highly polar excited state. researchgate.net This ICT phenomenon is fundamental to the unique photophysical properties of such molecules. nih.gov
Intermolecular Hydrogen Bonding: The secondary amine (N-H) in this compound can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. nih.gov These interactions are crucial in the solid state, influencing crystal packing, and in solution, affecting solubility and interactions with protic solvents. solubilityofthings.com Studies on related aminobenzonitriles show that these hydrogen bonding networks can play a significant role in their physical properties. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction outcome for this compound is strongly directed by its substituents.
Directing Effects: The propylamino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring, stabilizing the carbocation intermediate (arenium ion). msu.edu Conversely, the nitrile group is a deactivating group and a meta-director because of its strong electron-withdrawing nature. youtube.com
In this compound, the activating propylamino group's influence dominates. Since the para position is already occupied by the nitrile group, electrophilic attack is directed to the positions ortho to the amino group (C2 and C6).
Mechanism: The general mechanism proceeds in two steps:
Attack on the Electrophile: The π-electron system of the benzene ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized, with significant stabilization provided by the lone pair of the amino group. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions are summarized in the table below, with the predicted major products for this compound.
| Reaction Type | Reagents | Electrophile | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) masterorganicchemistry.com | 4-(Propylamino)-3-nitrobenzonitrile |
| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 3-Bromo-4-(propylamino)benzonitrile |
| Sulfonation | Fuming H₂SO₄ | SO₃H⁺ | 2-(Propylamino)-5-cyanobenzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 3-Alkyl-4-(propylamino)benzonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 3-Acyl-4-(propylamino)benzonitrile |
Interactive Data Table: Predicted Electrophilic Aromatic Substitution Products
Nucleophilic Attack at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and is susceptible to attack by nucleophiles. reddit.com This reactivity allows for the transformation of the nitrile group into other functional groups.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds via nucleophilic attack of water or hydroxide ions on the nitrile carbon. acs.org
Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon. Water then attacks, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide yields a carboxylic acid.
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon, forming an iminolate anion. Protonation and tautomerization lead to an amide, which can be further hydrolyzed to a carboxylate salt. patsnap.com The expected final product of complete hydrolysis of this compound is 4-(Propylamino)benzoic acid.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group. The initial reaction forms an imine salt intermediate after nucleophilic attack. This intermediate can then be hydrolyzed with aqueous acid to yield a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(4-(propylamino)phenyl)ethan-1-one.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would transform this compound into 4-(Propylamino)benzylamine.
Reaction with Hydroxylamine: 4-Aminobenzonitrile (B131773) reacts with hydroxylamine to form 4-aminophenyl-amidoxime, a key intermediate in the synthesis of certain heterocyclic compounds. google.com It is expected that this compound would undergo a similar reaction.
Radical Reactions Involving this compound
Radical reactions involve species with unpaired electrons. The aromatic amine functionality can participate in radical reactions, typically through single-electron transfer (SET) processes.
Formation of Aminium Radicals: N-alkylanilines can undergo oxidation via single-electron transfer to form aminium radical cations. nih.gov These intermediates are key in various enzymatic (e.g., by Cytochrome P450) and chemical oxidation reactions. The aminium radical of this compound could subsequently undergo deprotonation at the α-carbon of the propyl group, leading to N-dealkylation pathways. nih.gov
Radical Addition to the Aromatic Ring: While less common than electrophilic substitution, radical species can add to aromatic rings. Nitrogen-centered radicals, for instance, can be generated from various precursors and added to arenes to form aminated products. acs.org The reactivity of this compound in such reactions would be influenced by the electronic properties of both the amino and nitrile substituents.
Radical Chain Reactions: In reactions initiated by radical initiators like AIBN, radical species can be generated. For instance, tributyltin hydride can mediate the formation of a carbon radical if a halogen substituent were present on the molecule. libretexts.org These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
Thermal and Photochemical Decomposition Pathways
Exposure to high temperatures or ultraviolet radiation can cause this compound to decompose through various pathways.
Thermal Decomposition: While specific data for this compound is limited, studies on related aromatic amines show that thermal degradation can occur at elevated temperatures, often above 350-400°F (177-204°C). bre.com For aminonitriles, decomposition can involve polymerization or fragmentation of the molecule. mdpi.com Research on 2-chlorobenzalmalononitrile indicates that decomposition begins around 450°C, with the number and complexity of products increasing with temperature. researchgate.net For this compound, decomposition could potentially involve cleavage of the propyl group, degradation of the nitrile, or polymerization. Differential scanning calorimetry (DSC) on the related 4-aminobenzonitrile shows it undergoes reversible phase changes upon cooling and heating, indicating solid-state stability over certain temperature ranges. rsc.orgrsc.org
Photochemical Decomposition: Many aminobenzonitrile derivatives are known to be photochemically active. Upon UV irradiation, particularly in polar solvents, N-alkylaminobenzonitriles can undergo photodegradation. For example, photoexcitation of 4-(dimethylamino)benzonitrile (DMABN) in acetonitrile can lead to the cleavage of a methyl group, forming 4-(methylamino)benzonitrile. nih.gov Similarly, photolysis of 4-(N-piperidinyl)aminobenzonitrile produces 4-aminobenzonitrile among other products. nih.gov It is plausible that this compound could undergo similar N-dealkylation reactions upon photoirradiation, potentially yielding 4-aminobenzonitrile or other fragmented products.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Propylamino Benzonitrile Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(Propylamino)benzonitrile, both ¹H and ¹³C NMR would provide detailed information about its chemical environment.
¹H and ¹³C NMR Data
Due to the limited availability of direct experimental spectra for this compound, the following data is based on predictive models and analysis of structurally similar compounds.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-a (CH₃) | 0.95 | Triplet | 7.4 |
| H-b (CH₂) | 1.65 | Sextet | 7.3 |
| H-c (CH₂) | 3.15 | Triplet | 7.2 |
| H-d (Aromatic) | 6.60 | Doublet | 8.8 |
| H-e (Aromatic) | 7.40 | Doublet | 8.8 |
| N-H | ~4.50 | Broad Singlet | - |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | 11.5 |
| C-2 (CH₂) | 22.8 |
| C-3 (CH₂) | 45.5 |
| C-4 (Aromatic) | 100.5 |
| C-5 (Aromatic) | 112.3 |
| C-6 (Aromatic) | 133.8 |
| C-7 (Aromatic) | 150.5 |
| C-8 (CN) | 119.5 |
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the connectivity of atoms within a molecule. wikipedia.org
COSY (¹H-¹H Correlation): A COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between the protons of the propyl group: H-a and H-b, and H-b and H-c. This confirms the propyl chain's structure. The aromatic protons, H-d and H-e, would also show a correlation, confirming their ortho relationship.
HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates protons directly attached to carbons. wikipedia.org This would allow for the unambiguous assignment of each carbon signal. For instance, the proton signal at ~0.95 ppm (H-a) would correlate with the carbon signal at ~11.5 ppm (C-1), confirming the methyl group assignment. Similarly, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline state. emory.edust-andrews.ac.uk Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. emory.edu For this compound, ssNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions.
Probe Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to study the proximity of different nuclei, providing insights into intermolecular packing and hydrogen bonding in the crystal lattice. st-andrews.ac.uk The broadness of the peaks in a static solid-state NMR spectrum is a result of chemical shift anisotropy (CSA). emory.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and to probe the bonding within a molecule by measuring its vibrational modes.
Characteristic Group Frequencies and Band Assignments
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its different functional groups.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |
| N-H Stretch | ~3400 | ~3400 | Propylamino group |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | Benzene (B151609) ring |
| C-H Stretch (Aliphatic) | 2870-2960 | 2870-2960 | Propyl group |
| C≡N Stretch | ~2225 | ~2225 | Nitrile group nii.ac.jp |
| C=C Stretch (Aromatic) | 1610, 1520 | 1610, 1520 | Benzene ring |
| C-N Stretch | ~1300 | ~1300 | Propylamino-aryl bond |
The nitrile (C≡N) stretching frequency is a particularly strong and sharp band in both IR and Raman spectra, making it a useful diagnostic peak. nii.ac.jp The N-H stretching vibration of the secondary amine would typically appear as a single band.
Hydrogen Bonding Network Analysis
In the condensed phase (liquid or solid), the N-H group of the propylamino moiety can participate in intermolecular hydrogen bonding. This interaction can be studied using IR spectroscopy. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band. nih.gov The magnitude of this shift can provide information about the strength of the hydrogen bonding network. nih.gov In dilute, non-polar solvents, where intermolecular hydrogen bonding is minimized, the N-H stretch would appear as a sharper band at a higher frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic benzonitrile (B105546) system. The presence of the electron-donating propylamino group attached to the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile. This is due to the extension of the conjugated system and the charge-transfer character of the electronic transitions.
Predicted UV-Vis Absorption Data (in a polar solvent like ethanol)
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~290-310 | High |
| n → π | ~240-260 | Moderate |
The primary absorption band would be the result of a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The amino group's lone pair of electrons contributes to the HOMO, and this transition has significant intramolecular charge transfer (ICT) character, from the amino group to the electron-withdrawing nitrile group.
π-π Transitions and Charge Transfer Bands*
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is characterized by distinct absorption bands that arise from specific electronic transitions within the molecule. The molecule's structure, featuring an electron-donating propylamino group (-NHC₃H₇) and an electron-withdrawing nitrile group (-CN) attached to a benzene ring, gives rise to both localized and charge-transfer transitions.
The primary absorptions include π-π* transitions, which are characteristic of the aromatic system. hnue.edu.vnlibretexts.org These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital within the benzene ring. libretexts.org In addition to these localized transitions, a prominent feature in the spectrum is an intramolecular charge transfer (ICT) band. acs.orgnih.gov This transition involves the movement of electron density from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing nitrile group and the phenyl ring. libretexts.org This ICT character is a hallmark of "push-pull" systems like 4-(alkylamino)benzonitriles. nih.gov For the related compound 4-(dimethylamino)benzonitrile (B74231) (DMABN), this charge transfer band is well-documented and serves as a model for the behavior expected from this compound. acs.orgnih.gov
| Transition Type | Description | Approximate λmax Range (nm) |
|---|---|---|
| π-π* | Excitation within the benzene chromophore. | 200-260 |
| Intramolecular Charge Transfer (ICT) | Electron density shifts from the amino donor group to the nitrile acceptor group. | 280-350 |
Solvatochromic Behavior Studies
Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. tanta.edu.eg 4-(Alkylamino)benzonitrile derivatives are known to exhibit significant solvatochromic shifts, particularly in their ICT bands. nih.govrsc.org
The ground state of this compound is relatively nonpolar, while the excited state formed after the ICT transition is highly polar due to the significant charge separation. In polar solvents, the highly polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. tanta.edu.eguomustansiriyah.edu.iq This differential stabilization lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). uomustansiriyah.edu.iq This phenomenon, known as positive solvatochromism, is a strong indicator of the charge-transfer nature of the electronic transition. scirp.org Studies on closely related molecules like DMABN have demonstrated this behavior across a wide range of solvents. rsc.org
| Solvent | Polarity (Dielectric Constant, ε) | λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | 297 |
| Diethyl Ether | 4.34 | 301 |
| Acetonitrile | 37.5 | 305 |
Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound, HRMS can confirm its molecular formula, C₁₀H₁₂N₂, by matching the experimentally measured mass to the calculated exact mass. nih.gov This capability is crucial for distinguishing the compound from other isomers or compounds with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂ |
| Calculated Monoisotopic Mass | 160.100048 Da nih.gov |
| Ion Species (e.g., ESI+) | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 161.107323 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com For the protonated molecule of this compound, [C₁₀H₁₂N₂ + H]⁺, collision-induced dissociation (CID) would produce a characteristic fragmentation pattern. unito.it
Common fragmentation pathways for such a molecule would include:
Alpha-Cleavage: The bond between the first and second carbon atoms of the propyl group is susceptible to cleavage. This is a dominant fragmentation mode for aliphatic amines. miamioh.edu This would result in the loss of an ethyl radical (•C₂H₅), leading to a prominent fragment ion.
Loss of an Alkene: A rearrangement reaction can lead to the elimination of a neutral propene molecule (C₃H₆), resulting in an ion corresponding to protonated 4-aminobenzonitrile (B131773).
Fragmentation of the Benzonitrile Core: The aromatic core itself can fragment, for instance, by losing a neutral hydrogen cyanide (HCN) molecule, which is characteristic of benzonitrile derivatives. nih.gov
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 161.1 | [M+H - C₂H₅]⁺ | Ethyl radical (29 Da) | 132.1 |
| 161.1 | [M+H - C₃H₆]⁺ | Propene (42 Da) | 119.1 |
| 119.1 | [C₇H₇N₂ - HCN]⁺ | Hydrogen Cyanide (27 Da) | 92.1 |
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.com
Single-Crystal X-ray Diffraction
While the specific crystal structure of this compound is not widely reported, analysis of closely related structures, such as 4-aminobenzonitrile (ABN), provides significant insight into its likely solid-state conformation and packing. goettingen-research-online.de In the crystal lattice of ABN, molecules are linked by hydrogen bonds between an amino hydrogen atom and the nitrile nitrogen atom of an adjacent molecule. goettingen-research-online.de This N-H···N interaction is a key feature that directs the crystal packing.
| Parameter | Value for 4-Aminobenzonitrile |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Intermolecular Interaction | N-H···N hydrogen bonds goettingen-research-online.de |
| Molecular Conformation | Generally planar aromatic core goettingen-research-online.de |
Powder X-ray Diffraction for Polymorphism Analysis
Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials, providing essential information on their crystallographic structure. In the context of this compound and its derivatives, PXRD is instrumental in the identification and characterization of polymorphs—different crystalline forms of the same compound that can exhibit distinct physical and chemical properties.
The existence of multiple crystalline forms can have significant implications for the material's stability, solubility, and bioavailability, making polymorphism analysis a crucial step in pharmaceutical and materials science research. PXRD serves as a powerful tool for identifying these different crystalline phases, as each polymorph possesses a unique crystal lattice and, consequently, a distinct powder diffraction pattern.
Detailed research into the polymorphic behavior of this compound using PXRD is not extensively available in the public domain. However, the study of related benzonitrile derivatives highlights the utility of this technique in identifying and differentiating between polymorphs. For instance, variations in PXRD patterns across different processing methods for some benzonitrile derivatives have been shown to indicate polymorphism or variations in molecular packing due to different crystallization dynamics.
In a typical polymorphism analysis using PXRD, the sample is exposed to X-ray radiation, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline structure. The presence of different polymorphs in a sample can be detected by comparing the experimental diffraction pattern with known patterns of pure polymorphs. Small changes in the PXRD pattern, such as the appearance of new peaks, additional shoulders, or shifts in peak positions, can indicate the presence of a new polymorphic form.
While specific crystallographic data for polymorphs of this compound are not available in the retrieved literature, the following table illustrates the type of data that would be generated from a PXRD analysis of two hypothetical polymorphs, Form I and Form II. This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Hypothetical PXRD Data for Polymorphs of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) - Form I | Relative Intensity (%) - Form II |
| 10.2 | 8.67 | 100 | 0 |
| 12.5 | 7.08 | 0 | 85 |
| 15.8 | 5.61 | 45 | 0 |
| 18.3 | 4.85 | 60 | 100 |
| 20.5 | 4.33 | 75 | 30 |
| 22.1 | 4.02 | 30 | 0 |
| 25.4 | 3.51 | 50 | 65 |
| 28.9 | 3.09 | 20 | 40 |
The analysis of such data would allow for the unambiguous identification of the polymorphic form present in a sample. Furthermore, quantitative analysis of PXRD data can be used to determine the relative amounts of different polymorphs in a mixture. The study of polymorphism in benzonitrile derivatives often reveals that different crystal forms can be obtained through various crystallization techniques, and PXRD is a primary method for their characterization.
Computational Chemistry and Theoretical Investigations of 4 Propylamino Benzonitrile Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to study various properties of aminobenzonitrile derivatives. acs.orgnih.govacs.orgaip.org
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-(propylamino)benzonitrile, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the equilibrium geometry. This process minimizes the energy of the molecule with respect to the positions of its nuclei.
Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Aminobenzonitrile
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C≡N stretch | 2230 |
| C-N stretch | 1350 |
| Phenyl ring C-C stretch | 1600 |
| N-H bend | 1520 |
| C-H stretch (propyl) | 2950-3000 |
Note: This table is illustrative and based on typical values for similar compounds. Specific calculations for this compound would be needed for precise frequencies.
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-donating propylamino group and the benzene (B151609) ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing benzonitrile (B105546) moiety. This distribution is characteristic of donor-acceptor systems. The HOMO-LUMO gap can be calculated using DFT, and its value is crucial for understanding potential intramolecular charge transfer (ICT) processes, which are well-documented in related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN). acs.orgaip.org
Table 2: Illustrative Frontier Orbital Energies for a Substituted Aminobenzonitrile
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These values are illustrative. The actual energies would depend on the specific level of theory and basis set used in the calculation for this compound.
DFT can be used to map out the potential energy surface for a chemical reaction, allowing for the elucidation of reaction mechanisms. A key aspect of this is the calculation of transition states, which are the energy maxima along the minimum energy path between reactants and products. By identifying the transition state structure and its energy, the activation energy for a reaction can be determined.
In the context of this compound, this could be applied to study processes like the rotation of the propylamino group or potential photochemical reactions. For instance, in the well-studied DMABN, transition state calculations have been instrumental in understanding the mechanism of intramolecular charge transfer that leads to dual fluorescence. acs.org Similar studies on this compound would involve locating the transition state for the twisting of the amino group, which is believed to be a key coordinate in the ICT process.
Ab Initio Methods for Electronic Properties
Ab initio methods are computational chemistry methods based on quantum chemistry. Unlike DFT, which relies on a functional of the electron density, ab initio methods are based on the wave function. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic properties.
For aminobenzonitrile systems, ab initio calculations have been used to study excited states, which are crucial for understanding their photophysical properties. nih.gov For this compound, methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT), which is technically a DFT method but is often used in conjunction with ab initio approaches for excited states, could be employed to predict the electronic absorption and emission spectra. More advanced methods like CASSCF and CASPT2 could provide a more accurate description of the potential energy surfaces of the ground and excited states, which is essential for studying photochemical reactions and fluorescence. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In MD, the atoms and molecules are allowed to interact for a period of time by approximations of known physics, giving a view of the dynamic evolution of the system.
The propyl group in this compound has several rotatable bonds, leading to the possibility of multiple stable conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most populated conformations at a given temperature. By simulating the motion of the molecule over time, either in the gas phase or in a solvent, one can observe the transitions between different conformations and determine their relative stabilities. This is important as the conformation of the propylamino group can influence the electronic properties and reactivity of the molecule. For instance, the orientation of the propyl group relative to the benzene ring could affect the extent of electronic conjugation and, consequently, the HOMO-LUMO gap. While no specific MD studies on this compound were found, the methodology is standard for flexible molecules.
Solvent Effects on Molecular Behavior
The molecular behavior of this compound, particularly its electronic and structural properties, is significantly influenced by the surrounding solvent environment. Computational studies on analogous molecules, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), provide a framework for understanding these effects. The polarity of the solvent is a critical factor in determining the stability and characteristics of the ground and excited states of these molecules.
In nonpolar solvents, molecules like DMABN typically exhibit a single fluorescence band, which originates from a locally excited (LE) state. diva-portal.orgnih.gov This LE state is characterized by a geometry that is largely planar. However, in polar solvents, a second, red-shifted fluorescence band, often termed the "anomalous" band, is observed. diva-portal.orgnih.gov This phenomenon, known as dual fluorescence, is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. diva-portal.orgnih.gov
Theoretical investigations, including ab initio calculations and molecular dynamics simulations, have elucidated the mechanism behind this solvent-dependent behavior. rsc.orgnih.govnih.gov In polar solvents, the TICT state, which possesses a large electric dipole moment due to a significant charge separation between the amino donor and the nitrile acceptor groups, is stabilized to a greater extent than the LE state. diva-portal.orgrsc.orgnih.gov This stabilization lowers the energy of the TICT state, making it accessible from the initially excited Franck-Condon state. The relative intensity of the two fluorescence bands is correlated with the polarity of the solvent, with more polar solvents favoring the formation of the TICT state and thus a more intense anomalous emission band. diva-portal.orgnih.gov
Computational models, such as those combining quantum mechanics with molecular mechanics (QM/MM), have been employed to simulate the solvent effects on the excited-state dynamics. diva-portal.org These simulations reveal a rapid solvent-driven change in the excited-state energy landscape following photoexcitation. rsc.org The solvent response, particularly in polar solvents like acetonitrile, can be very fast, with solvation times on the order of picoseconds. rsc.org
The following table summarizes the expected solvent effects on the key properties of this compound, based on studies of analogous compounds.
| Property | Nonpolar Solvent | Polar Solvent |
| Excited State | Primarily Locally Excited (LE) state | Coexistence of LE and Twisted Intramolecular Charge Transfer (TICT) states |
| Fluorescence Spectrum | Single "normal" emission band | Dual fluorescence with a "normal" and a red-shifted "anomalous" band |
| Dipole Moment of Excited State | Small to moderate | Large in the TICT state |
| Geometry of Excited State | Largely planar | Twisted conformation of the amino group in the TICT state |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. wikipedia.orgnite.go.jplongdom.orgjocpr.com These models are widely used in medicinal chemistry and toxicology to predict the activity of new compounds, optimize lead structures, and understand the mechanism of action. wikipedia.orgjocpr.com
For benzonitrile derivatives, QSAR studies have been conducted to predict various activities, including their toxicity to different organisms. nih.gov These studies typically involve calculating a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. wikipedia.orgjocpr.com These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression. asianpubs.org
A general QSAR model can be expressed as:
Activity = f(Molecular Descriptors)
The selection of appropriate descriptors is crucial for developing a robust and predictive QSAR model. For aminobenzonitrile derivatives, relevant descriptors could include:
Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP), which influences the compound's ability to cross biological membranes.
Electronic Properties: Such as Hammett constants, dipole moment, and atomic charges, which describe the electron distribution and reactivity of the molecule.
Steric Parameters: Like molar refractivity or specific substituent constants (e.g., Taft steric parameters), which account for the size and shape of the molecule.
Topological Indices: Which describe the connectivity of atoms in the molecule.
While specific QSAR studies on this compound are not widely reported, the principles derived from studies on other benzonitriles and amino-substituted aromatic compounds are applicable. nih.govnih.govnih.gov For instance, a QSAR study on the toxicity of benzonitriles to Tetrahymena pyriformis revealed that hydrophobicity and descriptors of reactivity are important for predicting their toxic effects. nih.gov
The following table provides examples of molecular descriptors that would be relevant for a QSAR study of this compound and their potential influence on biological activity.
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
| Hydrophobic | logP | Membrane permeability, interaction with hydrophobic pockets in receptors |
| Electronic | Dipole Moment | Receptor binding affinity, electrostatic interactions |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Susceptibility to electrophilic attack, charge transfer interactions |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Susceptibility to nucleophilic attack, charge transfer interactions |
| Steric | Molar Refractivity | Steric hindrance at the active site, overall size and fit |
Spectroscopic Property Prediction from First Principles
The prediction of spectroscopic properties from first principles (or ab initio methods) involves solving the fundamental equations of quantum mechanics for a given molecule without relying on empirical parameters. nih.gov These computational methods, such as Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide valuable insights into the vibrational and electronic spectra of molecules like this compound. diva-portal.orgresearchgate.net
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net This is achieved by first optimizing the molecular geometry to find its lowest energy structure. Then, the vibrational frequencies and their corresponding intensities are calculated. These calculated frequencies often need to be scaled by an empirical factor to account for approximations in the theoretical methods and to improve agreement with experimental data. researchgate.net
For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be expected to provide a good prediction of its vibrational spectrum. researchgate.net The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the C≡N stretch of the nitrile group, the N-H stretch of the amino group, and various aromatic ring vibrations.
Electronic Spectroscopy: Ab initio and DFT methods can also be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. aps.org Time-Dependent DFT (TD-DFT) is a widely used method for this purpose. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of the absorption bands.
For this compound, such calculations would predict the energies of the π→π* transitions within the benzene ring and the intramolecular charge transfer (ICT) transition from the amino group to the benzonitrile moiety. The solvent environment can be included in these calculations using continuum solvent models or explicit solvent molecules to more accurately predict the solvatochromic shifts observed in experimental spectra. cas.cz
The table below outlines the types of spectroscopic data that can be predicted for this compound using first principles calculations.
| Spectroscopic Property | Computational Method | Predicted Information |
| Infrared (IR) Frequencies | DFT (e.g., B3LYP) | Wavenumbers of vibrational modes, IR intensities |
| Raman Activities | DFT (e.g., B3LYP) | Wavenumbers of vibrational modes, Raman scattering activities |
| UV-Vis Absorption Wavelengths | TD-DFT | Wavelengths of maximum absorption (λmax), oscillator strengths |
| Excited State Properties | TD-DFT, CASSCF/CASPT2 | Energies and character of excited states, fluorescence energies |
Applications of 4 Propylamino Benzonitrile in Materials Science and Engineering
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The donor-pi-acceptor (D-π-A) structure of 4-(propylamino)benzonitrile, with the propylamino group as the electron donor and the nitrile group as the electron acceptor, makes it a candidate for use in various layers of Organic Light-Emitting Diodes (OLEDs).
Electron Transport Materials
While a definitive classification of this compound as an electron transport material (ETM) is not established, its benzonitrile (B105546) moiety suggests some electron-accepting capability. However, the presence of the electron-donating propylamino group would likely make it more suitable for other roles within an OLED structure. For a material to function effectively as an ETM, it typically requires a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode and efficient electron transport. Benzonitrile derivatives are being explored in various capacities in OLEDs, including as components of thermally activated delayed fluorescence (TADF) emitters. rsc.org
Hole Transport Materials
The electron-rich propylamino group in this compound suggests its potential as a hole transport material (HTM). HTMs facilitate the transport of holes from the anode to the emissive layer in an OLED. The efficiency of this process is dependent on the Highest Occupied Molecular Orbital (HOMO) energy level of the material. Arylamine derivatives are a well-established class of HTMs. nih.gov The suitability of this compound as an HTM would depend on its ability to form stable amorphous films and its charge carrier mobility. Research on related low molecular weight fluorescent materials has shown their potential in solution-processed OLEDs. rsc.org
Fluorescent Emitters
The most probable application for this compound and its analogs in OLEDs is as a fluorescent emitter. The phenomenon of twisted intramolecular charge transfer (TICT) is well-documented in 4-(dialkylamino)benzonitriles like DMABN. nih.gov Upon photoexcitation, these molecules can form a charge-separated excited state, which can be highly emissive. The emission properties, including the color and efficiency, are sensitive to the molecular structure and the surrounding environment.
The photophysical properties of various benzonitrile derivatives have been investigated for their application as emitters in OLEDs. For instance, multifunctional benzonitrile derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high-efficiency OLEDs. rsc.org The emission characteristics can be tuned by modifying the donor and acceptor moieties. While specific data for this compound is not available, it is expected to exhibit fluorescence, with the emission wavelength likely influenced by the nature of the propylamino group. The longer alkyl chain in the propylamino group, compared to the methyl group in DMABN, might lead to slight shifts in the emission spectrum.
| Compound | Application in OLEDs | Key Property |
| Benzonitrile Derivatives | Emitters (TADF) | Tunable emission, potential for high efficiency rsc.org |
| 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile | Fluorescent Emitter | Efficient solid-state emission rsc.org |
| 4-(Dimethylamino)benzonitrile (B74231) (DMABN) | Model compound for fluorescent emitters | Exhibits dual fluorescence due to TICT nih.gov |
Non-Linear Optical (NLO) Materials
Molecules with a D-π-A structure, like this compound, are known to exhibit non-linear optical (NLO) properties due to their large hyperpolarizabilities. These properties are crucial for applications in photonics and optoelectronics.
Second Harmonic Generation (SHG) Properties
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency are converted into a single photon with twice the frequency. This requires materials that lack centrosymmetry. While the NLO properties of this compound have not been specifically reported, related donor-acceptor substituted compounds have been investigated for their SHG activity. The magnitude of the SHG response is related to the molecular hyperpolarizability (β), which is influenced by the strength of the donor and acceptor groups and the nature of the π-conjugated system. Theoretical studies on related molecules could provide an estimation of the potential SHG efficiency of this compound.
Two-Photon Absorption Cross-Sections
Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section (σ₂). Donor-acceptor-type molecules often exhibit significant TPA cross-sections. Research on various organic chromophores has shown that the TPA properties can be tuned by modifying the molecular structure. For instance, studies on 2,3,4,5‐tetraphenyl pyrrole (B145914) derivatives with benzonitrile substitution have demonstrated that the position of the substituent influences the intramolecular charge transfer and enhances the TPA cross-sections. researchgate.net While no experimental TPA data exists for this compound, it is plausible that it would exhibit TPA, and its cross-section could be estimated through computational methods or by comparison with structurally similar molecules.
| Related Compound Class | NLO Property | Key Findings |
| Benzonitrile-substituted pyrrole derivatives | Two-Photon Absorption | Enhanced TPA cross-sections with strategic substitution researchgate.net |
| General Donor-π-Acceptor molecules | Second Harmonic Generation | Requires non-centrosymmetric arrangement for bulk SHG |
| General Donor-π-Acceptor molecules | Two-Photon Absorption | TPA properties are tunable by altering molecular structure |
Polymer Science and Engineering
The bifunctional nature of this compound, containing a reactive amine group and a polar nitrile group, makes it a candidate for use in polymer synthesis and modification.
This compound holds potential as a monomer for the synthesis of advanced polymers. The secondary amine group can participate in step-growth polymerization reactions. For instance, it could react with dicarboxylic acids or their derivatives to form polyamides. nih.govresearchgate.net Polyamides are a significant class of engineering thermoplastics known for their high strength and thermal stability. researchgate.net The synthesis of polyamides can be achieved through various methods, including the polycondensation of diacids with diamines. nih.gov The incorporation of the benzonitrile moiety into the polymer backbone could impart specific properties such as increased rigidity, thermal stability, and altered solubility.
Furthermore, the nitrile group (C≡N) itself can undergo polymerization under certain conditions, leading to polymers with conjugated C=N backbones. This process can yield materials with interesting thermal and electronic properties. mdpi.com The presence of both an amine and a nitrile group offers possibilities for creating complex polymer architectures. For example, aromatic polyamides and polyimides containing nitrile groups have been synthesized from other benzonitrile derivatives, such as 2,2-bis(4-aminophenoxy) benzonitrile, resulting in polymers with good thermal stability and solubility in organic solvents. researcher.life
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Class | Co-monomer Type | Potential Linkage | Resulting Polymer Property |
|---|---|---|---|
| Polyamides | Dicarboxylic Acid / Acyl Chloride | Amide Bond | High thermal stability, mechanical strength |
| Polyimides | Dianhydride | Imide Ring (via amic acid) | Excellent thermal and chemical resistance |
This table illustrates the theoretical potential of this compound as a monomer based on the known reactivity of its functional groups.
Additives are crucial for enhancing the properties and durability of polymeric materials. researchgate.net Aromatic amines are widely recognized for their role as antioxidants and thermal stabilizers in polymers. They function by scavenging free radicals that initiate polymer degradation, thereby retarding the aging process. researchgate.net The secondary amine structure in this compound suggests it could function similarly, protecting polymers from thermo-oxidative degradation.
Additionally, the polar nitrile group can enhance the adhesion of the polymer to various surfaces or act as a compatibilizer in polymer blends. The incorporation of molecules with specific functional groups can modify the surface properties of a polymer or improve the miscibility between different polymer phases. researchgate.net While direct studies on this compound as a polymer additive are limited, its chemical structure is consistent with molecules used for these purposes. For example, acrylonitrile-divinylbenzene copolymers have been chemically modified with aminophosphonate groups to create materials with specific functionalities. mdpi.com
Fluorescent Probes and Sensors
Derivatives of 4-aminobenzonitrile (B131773) are well-known for their interesting photophysical properties, particularly dual fluorescence stemming from an intramolecular charge transfer (ICT) excited state. acs.orgnih.gov This phenomenon occurs when, upon excitation with light, an electron is transferred from the electron-donating amino group to the electron-withdrawing nitrile group. The resulting fluorescence is highly sensitive to the local environment, making these molecules excellent candidates for chemical sensors. researchgate.net
A fluorescent chemo-sensor is a molecule that signals the presence of a specific analyte, such as a metal ion, through a change in its fluorescence properties. nih.gov These sensors typically consist of a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). researchgate.net For this compound, the aminobenzonitrile core would serve as the fluorophore. The secondary amine nitrogen and the nitrile nitrogen possess lone pairs of electrons that could act as binding sites for metal ions.
Upon coordination with a metal ion, the electron-donating ability of the amine group would be altered, affecting the ICT process and leading to a detectable change in fluorescence intensity or wavelength. nih.gov This "chelation-enhanced fluorescence" is a common mechanism in sensor design. nih.gov While specific studies using this compound as a metal ion sensor have not been reported, numerous fluorescent sensors have been developed based on other fluorophores with amine-based receptors for detecting ions like Zn²⁺, Cu²⁺, and Hg²⁺. researchgate.netmdpi.com
Table 2: Principle of a Potential this compound-based Metal Ion Sensor
| State | Interaction | Photophysical Process | Observable Change |
|---|---|---|---|
| Free Sensor | No metal ion present | Intramolecular Charge Transfer (ICT) fluorescence may be quenched by photoinduced electron transfer (PET). | Low or moderate fluorescence. |
| Bound Sensor | Amine/nitrile group binds to a metal ion. | Binding blocks the PET process, enhancing the ICT fluorescence emission. | Significant increase in fluorescence intensity ("Turn-on" response). |
This table describes a common sensing mechanism applicable to fluorophores with metal-coordinating groups, illustrating the potential of this compound.
The fluorescence of molecules with acidic or basic functional groups can be sensitive to changes in pH. The secondary amine group on this compound is basic and can be protonated in acidic conditions. Protonation of the amino group would significantly diminish its electron-donating ability, thereby disrupting the intramolecular charge transfer process. mdpi.com
This disruption would lead to a dramatic change in the molecule's fluorescence, typically causing a blue shift (a shift to a shorter wavelength) in the emission spectrum and an increase in fluorescence intensity as the ICT state is suppressed. mdpi.com This reversible protonation-deprotonation cycle makes this compound a potential candidate for a fluorescent pH probe, capable of reporting on the acidity of its environment. The development of fluorescent pH sensors is a vibrant area of research, with applications ranging from environmental monitoring to cellular imaging. nih.gov
Table 3: Predicted pH-Response of this compound Fluorescence
| Condition | Amine Group State | ICT Process | Expected Fluorescence Emission |
|---|---|---|---|
| Basic / Neutral | Deprotonated (—NHPr) | Efficient ICT from amine to nitrile | Longer wavelength, lower intensity |
| Acidic | Protonated (—N⁺H₂Pr) | ICT is inhibited | Shorter wavelength (blue-shifted), higher intensity |
This table is based on the established behavior of other amino-containing fluorescent dyes in response to pH changes. mdpi.com
Liquid Crystalline Materials Development
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. researchgate.net The molecules that form liquid crystal phases, known as mesogens, are typically elongated and rigid. The benzonitrile unit is a common component in the design of mesogens due to its rigid, rod-like shape and strong dipole moment, which promotes the molecular alignment necessary for liquid crystal formation. researchgate.netajchem-a.com
Numerous liquid crystalline materials have been synthesized using benzonitrile derivatives. For example, liquid crystal trimers have been synthesized by connecting a 2,3,4-trihydroxy benzonitrile core to cyanobiphenyl units. researchgate.net Similarly, bent-shaped liquid crystals have been produced by reacting 4-hydroxybenzonitrile (B152051) with other organic molecules. ajchem-a.com These studies highlight the versatility of the benzonitrile scaffold in creating materials with nematic and smectic phases. researchgate.netresearchgate.net
This compound could serve as a valuable precursor or building block in the synthesis of novel liquid crystalline materials. Its structure can be chemically modified, for instance, by converting the amine group into a Schiff base (-N=CH-) or an ester linkage to connect it to other aromatic rings, thereby creating larger, more complex mesogens. The terminal propyl group and the cyano group would influence the final material's melting point and the stability of its liquid crystal phases. nih.govmdpi.com The synthesis of liquid crystals often involves combining different rigid cores and flexible chains to fine-tune the mesomorphic properties of the final compound. mdpi.commdpi.com
Electro-Optical Switching Properties
Compounds that exhibit a nematic liquid crystal phase, particularly those with a strong dipole moment like the nitrile group in this compound, are often investigated for their electro-optical switching capabilities. The application of an external electric field can align the molecules, altering the material's refractive index and allowing for the modulation of light.
Key parameters in determining electro-optical performance include the switching-on and switching-off times, the threshold voltage required to induce a change, and the Kerr constant, which quantifies the strength of the Kerr effect (the change in refractive index proportional to the square of the applied electric field).
Table 2: Representative Electro-Optical Properties of Benzonitrile-Based Nematic Liquid Crystals
| Property | Typical Value Range |
| Switching-on Time (ms) | 1 - 10 |
| Switching-off Time (ms) | 10 - 100 |
| Threshold Voltage (V) | 1 - 5 |
| Kerr Constant (m/V²) | 10⁻¹² - 10⁻¹⁰ |
This table provides typical values for related compounds to illustrate the parameters of interest. Specific data for this compound is not available.
Catalytic Roles and Applications of 4 Propylamino Benzonitrile and Its Complexes
Ligand Design for Metal-Catalyzed Reactions
The presence of both a nitrogen atom in the propylamino group and the nitrile functionality suggests that 4-(propylamino)benzonitrile could serve as a ligand in transition metal catalysis. The secondary amine can act as a Lewis base, donating its lone pair of electrons to a metal center, while the nitrile group could also coordinate with a metal, potentially leading to bidentate coordination.
In the realm of palladium-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While there is no specific data on the use of this compound as a ligand, its N-alkyl aniline (B41778) substructure is a common motif in ligands for palladium catalysis.
The propylamino group could coordinate to a palladium center, and the electronic properties of the benzonitrile (B105546) ring would influence the electron density at the metal. The electron-withdrawing nature of the nitrile group would reduce the electron-donating ability of the amine compared to a simple N-propylaniline. This modulation of electronic properties can be beneficial in certain catalytic cycles.
Hypothetical Application in Suzuki-Miyaura Coupling
Below is a hypothetical data table illustrating the potential performance of a palladium catalyst with this compound as a ligand in a Suzuki-Miyaura coupling reaction, based on typical results for similar N-aryl amine ligands.
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 85 |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Tolylboronic acid | 92 |
This data is illustrative and not based on experimental results for this compound.
Copper-catalyzed reactions, such as Ullmann condensations and various C-N, C-O, and C-S bond-forming reactions, often employ nitrogen-based ligands. The amine functionality of this compound could chelate to a copper center, potentially enhancing its catalytic activity. The nitrile group might also play a role in stabilizing the copper complex.
Potential in Chan-Lam Coupling
The Chan-Lam coupling, which forms a C-N bond between an amine and a boronic acid, is a prominent copper-catalyzed reaction. A ligand like this compound could potentially facilitate this transformation. A hypothetical study might yield results similar to those shown in the table below.
| Entry | Amine | Boronic Acid | Yield (%) |
| 1 | Aniline | Phenylboronic acid | 90 |
| 2 | Benzylamine (B48309) | 4-Tolylboronic acid | 88 |
| 3 | Pyrrolidine | 4-Chlorophenylboronic acid | 85 |
This data is illustrative and not based on experimental results for this compound.
Organocatalysis Utilizing the Amine/Nitrile Functionalities
Organocatalysis employs small organic molecules to catalyze chemical reactions. The functional groups present in this compound, namely the secondary amine and the nitrile, suggest its potential as an organocatalyst.
The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, allowing it to act as a Brønsted base by accepting a proton. This property could be harnessed in reactions that are catalyzed by the deprotonation of a substrate. The basicity of the amine would be attenuated by the electron-withdrawing nitrile group on the aromatic ring.
A potential application could be in Michael additions, where the catalyst deprotonates a pronucleophile to initiate the reaction.
The N-H proton of the secondary amine in this compound can act as a hydrogen bond donor. Hydrogen bonding catalysis is a powerful tool in organocatalysis, where the catalyst activates a substrate by forming a hydrogen bond, thereby lowering the energy of the transition state. The nitrile group, with its lone pair on the nitrogen, could also act as a hydrogen bond acceptor. This dual functionality could allow for bifunctional catalysis, where both the electrophile and nucleophile are activated simultaneously.
Asymmetric Catalysis with Chiral Derivatives
Should a chiral center be introduced into the structure of this compound, for instance, by using a chiral propyl group or by introducing chirality elsewhere in the molecule, the resulting compound could be explored as a chiral ligand or organocatalyst for asymmetric synthesis.
In asymmetric metal catalysis, a chiral ligand can induce enantioselectivity by creating a chiral environment around the metal center. This would influence the stereochemical outcome of the reaction.
In asymmetric organocatalysis, a chiral derivative of this compound could be used in reactions where the catalyst is involved in the stereodetermining step. For example, in a Michael addition, a chiral Brønsted base catalyst would deprotonate the pronucleophile to form a chiral ion pair, leading to an enantiomerically enriched product.
Illustrative Enantioselective Michael Addition
The table below presents hypothetical results for an asymmetric Michael addition catalyzed by a chiral derivative of this compound.
| Entry | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (%) |
| 1 | Diethyl malonate | Chalcone | 95 | 85 |
| 2 | 1,3-Diketone | Nitroolefin | 92 | 90 |
| 3 | Thiol | Enone | 98 | 88 |
This data is illustrative and not based on experimental results for a chiral derivative of this compound.
Photocatalysis and Energy Conversion Applications
While direct, extensive research on the specific photocatalytic and energy conversion applications of this compound is not widely documented in peer-reviewed literature, the known photophysical properties of closely related aminobenzonitrile derivatives provide a strong basis for exploring its potential in these fields. The core of these potential applications lies in the molecule's capacity for intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for initiating photocatalytic reactions and for charge separation in energy conversion devices.
The general mechanism involves the absorption of a photon, which excites the molecule to a higher energy state. In this excited state, an electron is transferred from the electron-donating propylamino group to the electron-withdrawing benzonitrile group. This charge-separated state is crucial for both photocatalysis, where the molecule can act as a photosensitizer to initiate redox reactions, and in energy conversion applications like solar cells, where charge separation is the primary step in generating a photocurrent.
Research on analogous compounds, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), has extensively detailed the dynamics of this ICT process. These studies show that the efficiency and stability of the charge-separated state are influenced by factors like the polarity of the solvent and the specific nature of the amino and cyano groups. It is therefore reasonable to infer that this compound would exhibit similar photoinduced charge transfer characteristics, making it a candidate for further investigation in these technological domains.
In the context of energy conversion, various benzonitrile derivatives have been utilized as additives or components in solar cell technologies. For instance, certain derivatives have been shown to improve the efficiency and stability of perovskite and polymer solar cells. mdpi.com These molecules can influence the morphology of the active layer, leading to better charge transport and reduced recombination rates. While not specifically this compound, these findings highlight the potential role of the benzonitrile functional group in advancing solar energy conversion technologies.
The photocatalytic potential of benzonitrile compounds has also been demonstrated in the context of chemical transformations. For example, the photocatalytic reduction of benzonitrile to benzylamine has been achieved using semiconductor photocatalysts. rsc.org This indicates that the nitrile group can be an active participant in photocatalytic reactions. Consequently, this compound could potentially act as a photosensitizer in various organic reactions, leveraging its light-absorbing and charge-transfer properties to drive chemical change.
Further research into the specific photophysical properties of this compound, such as its excited-state lifetime, quantum yield, and redox potentials, is necessary to fully elucidate its applicability in photocatalysis and energy conversion. However, the foundational knowledge from related compounds provides a promising outlook.
Interactive Data Table: Photophysical Properties of Related Aminobenzonitrile Derivatives
The following table summarizes key photophysical data for aminobenzonitrile derivatives that are structurally related to this compound. This data provides a reference for the expected properties of this compound and its potential performance in photocatalytic and energy conversion applications.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Application Context |
| 4-(Dimethylamino)benzonitrile | ~290 | ~340 and ~460 (dual) | Varies with solvent | ns range | Fundamental photophysics, ICT studies |
| 4-Iodobenzonitrile | Not specified | Not specified | Not specified | Not specified | Additive in polymer solar cells |
| Acridane-Benzonitrile Emitter | ~350 | ~435 | 0.071 (in device) | ns to μs range | Organic Light-Emitting Diodes (OLEDs) |
Supramolecular Chemistry and Self Assembly Involving 4 Propylamino Benzonitrile Scaffolds
Hydrogen Bonding Networks in Crystalline Solids
Table 1: Potential Hydrogen Bonding Interactions in Crystalline 4-(Propylamino)benzonitrile
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |
|---|
The formation of such hydrogen-bonded assemblies is a key principle in crystal engineering, where the predictable nature of these interactions is used to design materials with specific properties. While specific crystallographic data for this compound is not detailed in the provided search results, the fundamental principles of hydrogen bonding strongly suggest its importance in the solid-state structure of this compound.
Host-Guest Chemistry with Macrocyclic Receptors
The unique electronic and structural features of this compound make it an interesting potential guest molecule in host-guest chemistry. Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, possess hydrophobic cavities that can encapsulate guest molecules of appropriate size and shape. The propyl group and the aromatic ring of this compound could be encapsulated within the nonpolar interior of a macrocyclic host, driven by hydrophobic interactions. Furthermore, the amino and nitrile groups could participate in specific interactions with the functional groups on the rim of the macrocycle, leading to selective binding. The field of macrocyclic host-guest chemistry has seen significant progress in developing receptors for a wide array of guest molecules.
Table 2: Potential Host-Guest Interactions with this compound
| Macrocyclic Host (Example) | Potential Binding Site on Guest | Driving Forces for Complexation |
|---|---|---|
| β-Cyclodextrin | Propyl group and/or benzonitrile (B105546) ring | Hydrophobic interactions, van der Waals forces |
| Calixarene | Benzonitrile moiety | π-π stacking, dipole-ion interactions |
Directed Self-Assembly on Surfaces
The principles of directed self-assembly (DSA) can be applied to control the arrangement of this compound molecules on a substrate. By chemically modifying a surface to create specific binding sites, it is possible to guide the assembly of these molecules into well-defined patterns. For instance, a surface patterned with regions that can form hydrogen bonds with the amino or nitrile groups would direct the orientation and alignment of the molecules. This technique is a powerful tool for the bottom-up fabrication of functional nanostructures. The ability of this compound to participate in specific intermolecular interactions makes it a promising candidate for use in directed self-assembly processes on various surfaces.
Co-Crystallization and Polymorphism Studies
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. Given its hydrogen bonding capabilities, this compound could be co-crystallized with other molecules (co-formers) that have complementary functional groups. For example, a co-former with a carboxylic acid group could form a strong hydrogen bond with the amino group of this compound. Such co-crystals can exhibit different physical and chemical properties compared to the individual components.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is also a relevant area of study for this compound. Different crystalline forms, or polymorphs, can arise from variations in the packing of the molecules, which can be influenced by the conditions of crystallization. Each polymorph would have a unique set of physical properties, and understanding the factors that control their formation is crucial for materials science.
Future Research Avenues and Emerging Applications of 4 Propylamino Benzonitrile
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of N-alkylated anilines exist, the development of more efficient, selective, and sustainable routes to 4-(Propylamino)benzonitrile remains a key research focus. Current investigations are centered on catalytic systems that offer milder reaction conditions and higher yields.
One promising approach is the N-alkylation of 4-aminobenzonitrile (B131773) with propanol (B110389) using transition metal catalysts. Research into various catalysts, including those based on iridium and ruthenium, has shown success in the N-alkylation of anilines with alcohols, presenting a greener alternative to traditional methods that use alkyl halides. nih.govresearchgate.net The use of bio-renewable resources like tetrahydrofuran (B95107) (THF), which can be derived from lignocellulosic biomass, as an alkylating agent for anilines is also being explored. researchgate.net This cobalt-catalyzed process, utilizing syngas as a reducing agent, offers a cost-effective and environmentally friendly route to N-alkylanilines. researchgate.net
Another significant avenue is the reductive amination of 4-cyanobenzaldehyde (B52832) with propylamine . This two-step process involves the formation of an imine intermediate, followed by its reduction to the corresponding amine. pearson.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. commonorganicchemistry.commasterorganicchemistry.com The optimization of this method for the specific synthesis of this compound could provide a high-yield and scalable production process.
Furthermore, palladium-catalyzed reactions are being investigated for the synthesis of related N-alkylated amines. nih.govnih.govresearchgate.netjove.comresearchgate.net These methods often exhibit high functional group tolerance and can be adapted for the specific synthesis of this compound.
| Synthetic Pathway | Key Features | Potential Advantages |
| Catalytic N-alkylation of 4-aminobenzonitrile | Utilizes propanol or other propylating agents with transition metal catalysts. | Greener synthesis, milder reaction conditions, potential for high selectivity. |
| Reductive Amination of 4-cyanobenzaldehyde | Two-step process involving imine formation and subsequent reduction. | High yields, scalability, well-established methodology. |
| Palladium-Catalyzed Cross-Coupling | Employs palladium catalysts to form the C-N bond. | High functional group tolerance, versatility in substrate scope. |
Design of Advanced Functional Materials
The unique electronic properties of this compound, stemming from the interplay between the electron-donating propylamino group and the electron-withdrawing nitrile group, make it an attractive candidate for the development of advanced functional materials.
A significant area of interest is in the field of nonlinear optics (NLO) . Organic molecules with donor-acceptor architectures, such as this compound, can exhibit large second- and third-order nonlinear optical susceptibilities. mdpi.comnih.gov These properties are crucial for applications in photonics and electro-optical devices, including optical switching and frequency conversion. researchgate.net Research is focused on incorporating this compound into polymer matrices to create materials with enhanced NLO properties. mdpi.com The benzonitrile (B105546) moiety is a commonly used functional group in NLO chromophores, acting as an effective electron acceptor. mdpi.com
The development of novel polymers and composites based on this compound is another active research direction. By polymerizing derivatives of this compound or incorporating it as a functional monomer, materials with tailored thermal, mechanical, and electronic properties can be designed. These materials could find applications in areas such as high-performance plastics, organic electronics, and specialty coatings.
Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both material classes. The integration of this compound into such systems is a promising avenue for creating novel materials with synergistic functionalities.
One potential application lies in the development of hybrid perovskite materials . Organic cations play a crucial role in the structure and properties of these materials, which have shown great promise in photovoltaics and light-emitting devices. rsc.org The specific electronic and steric properties of the this compound cation could be harnessed to tune the optoelectronic characteristics of hybrid perovskites.
Furthermore, this compound can be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides, to create organic-inorganic nanocomposites . mdpi.com The organic shell can improve the dispersibility of the nanoparticles in polymer matrices and introduce new functionalities. Such hybrid materials could be utilized in catalysis, sensing, and drug delivery systems. mdpi.commdpi.com For example, silica-based hybrid materials are being explored for their use as biomaterials for in situ drug delivery. mdpi.com
Theoretical Prediction and Validation of New Properties
Computational chemistry plays a vital role in understanding the structure-property relationships of molecules and in predicting their behavior. Theoretical studies on this compound are crucial for guiding experimental efforts and accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations are being employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. ijstr.org These calculations can provide insights into the molecule's dipole moment, polarizability, and hyperpolarizability, which are essential for predicting its nonlinear optical properties. ijstr.org
Simulations of the behavior of this compound in different environments, such as in various solvents or incorporated into a polymer matrix, can help in understanding its photophysical properties, including its absorption and emission spectra. nih.govresearchgate.netfigshare.com For instance, studies on the related compound 4-(Dimethylamino)benzonitrile (B74231) (DMABN) have extensively used theoretical methods to understand its dual fluorescence phenomenon. nih.govresearchgate.netfigshare.com Similar computational investigations on this compound could reveal interesting photophysical behaviors.
| Theoretical Method | Investigated Properties | Significance |
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational frequencies, NMR and UV-Vis spectra, nonlinear optical properties. | Provides fundamental understanding of molecular properties and guides experimental design. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption and emission spectra. | Elucidates photophysical behavior and potential for optical applications. |
| Molecular Dynamics (MD) Simulations | Behavior in condensed phases (solutions, polymers), interaction with other molecules and surfaces. | Predicts material properties and informs the design of functional materials and hybrid systems. |
Sustainable Chemistry Approaches for Production and Application
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable methods for its production and utilization.
As mentioned in the synthesis section, the use of renewable feedstocks and green solvents is a key aspect of sustainable chemistry. researchgate.net Exploring catalytic routes that minimize waste generation and energy consumption is a primary goal. For example, the use of ionic liquids as recyclable catalysts and solvents in benzonitrile synthesis has been reported as a green alternative. nih.gov
Furthermore, designing applications of this compound that contribute to sustainability is an emerging area. This could include its use in the development of environmentally friendly materials, such as biodegradable polymers or materials for clean energy technologies. The electrohydrogenation of benzonitrile to benzylamine (B48309) under mild aqueous conditions has been proposed as a sustainable approach for hydrogen storage, highlighting the potential for nitrile derivatives in green energy applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Propylamino)benzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling propylamine with 4-fluorobenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound. Catalyst choice (e.g., Fe complexes for hydrosilylation ) and solvent polarity significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity product (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amine proton shifts (δ ~2.5–3.5 ppm for propylamino group) .
- IR spectroscopy : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and secondary amine (N-H bend ~1600 cm⁻¹) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict dipole moments and charge distribution, aiding in understanding solvatochromic behavior .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Degradation products (e.g., oxidized amines or hydrolyzed nitriles) can be monitored via HPLC-MS . Avoid prolonged exposure to light, as UV irradiation may induce photodegradation .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the excited-state charge transfer dynamics of 4-(alkylamino)benzonitriles?
- Methodological Answer : In polar solvents (e.g., acetonitrile), 4-(alkylamino)benzonitriles exhibit dual fluorescence due to intramolecular charge transfer (ICT) between the amino donor and nitrile acceptor. Time-resolved fluorescence spectroscopy reveals solvent-dependent LE (locally excited) → CT (charge transfer) state conversion rates. For example, 4-(piperidinyl)benzonitrile (P6C) shows faster CT formation (kf ~10⁹ s⁻¹) in high-polarity solvents compared to smaller alkylamino derivatives . Computational models (dielectric continuum theory) correlate ΔG of CT formation with solvent polarity parameters (e.g., ET(30)) .
Q. What experimental strategies resolve contradictions in reported reaction kinetics for 4-(alkylamino)benzonitrile derivatives?
- Methodological Answer : Discrepancies in kinetic data (e.g., LE→CT rates) often arise from solvent impurities or incomplete spectral deconvolution. To address this:
- Use ultrapure solvents (HPLC-grade) with controlled water content (<0.01%).
- Apply global analysis of time-resolved emission decays to distinguish overlapping LE and CT emission bands .
- Validate results with isotopic labeling (e.g., deuterated solvents) to isolate solvent dynamical effects .
Q. How can computational methods predict the environmental fate and toxicity of this compound?
- Methodological Answer : Use QSAR models and molecular docking to assess biodegradability and ecotoxicity. For example:
- PBT/vPvB assessment : Predict bioaccumulation potential using logP values (calculated via ACD/Labs Percepta). This compound’s logP ~1.8 suggests moderate mobility in soil .
- Toxicity pathways : Molecular dynamics simulations identify interactions with biological targets (e.g., cytochrome P450 enzymes) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .
- Decomposition hazards : Thermal degradation releases HCN and NOx; use CO₂/dry chemical fire extinguishers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
